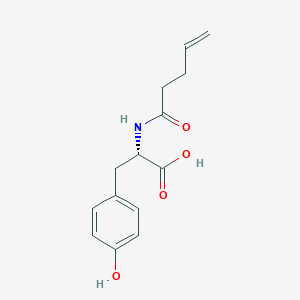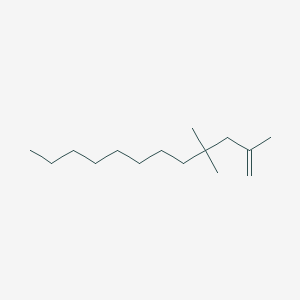
2,4,4-Trimethyldodec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyldodec-1-ene is an organic compound with the molecular formula C15H30 It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the dodecane chain, with three methyl groups attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyldodec-1-ene can be achieved through several methods. One common approach involves the alkylation of a suitable dodecene precursor with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,4-Trimethyldodec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Formation of 2,4,4-trimethyldodecan-1-ol, 2,4,4-trimethyldodecan-1-one, or 2,4,4-trimethyldodecanoic acid.
Reduction: Formation of 2,4,4-trimethyldodecane.
Substitution: Formation of halogenated derivatives such as 2,4,4-trimethyldodec-1-yl bromide.
Applications De Recherche Scientifique
2,4,4-Trimethyldodec-1-ene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyldodec-1-ene depends on the specific reaction or application. In chemical reactions, the double bond in the compound acts as a reactive site, allowing for various transformations. The molecular targets and pathways involved in its biological or medicinal applications are subject to ongoing research and may involve interactions with enzymes, receptors, or other cellular components.
Comparaison Avec Des Composés Similaires
2,4,4-Trimethylpent-1-ene: A shorter chain alkene with similar branching.
2,4,4-Trimethylhex-1-ene: Another branched alkene with a slightly longer chain.
2,4,4-Trimethylhept-1-ene: A compound with a longer chain and similar branching pattern.
Uniqueness: 2,4,4-Trimethyldodec-1-ene is unique due to its longer carbon chain and specific branching, which can influence its physical and chemical properties, making it suitable for specialized applications that shorter chain analogs may not fulfill.
Propriétés
Numéro CAS |
824391-95-9 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
2,4,4-trimethyldodec-1-ene |
InChI |
InChI=1S/C15H30/c1-6-7-8-9-10-11-12-15(4,5)13-14(2)3/h2,6-13H2,1,3-5H3 |
Clé InChI |
HKWOLAMEUOTWGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)(C)CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


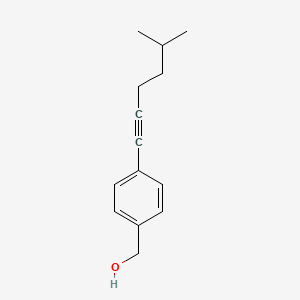
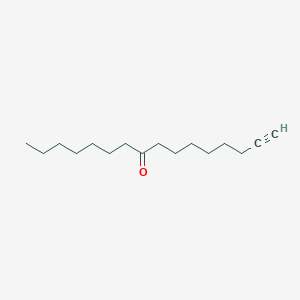
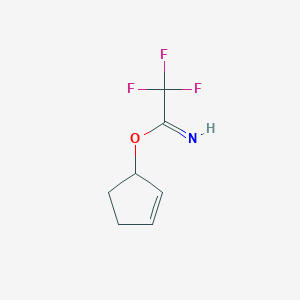

![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)
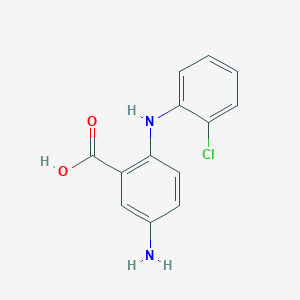
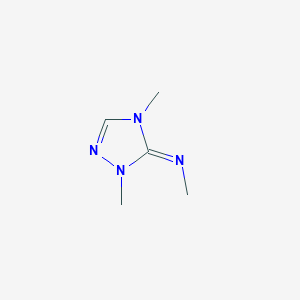
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)
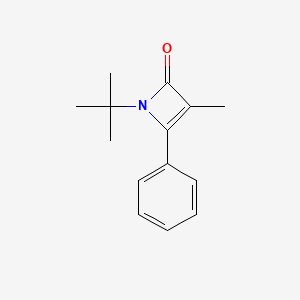
![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
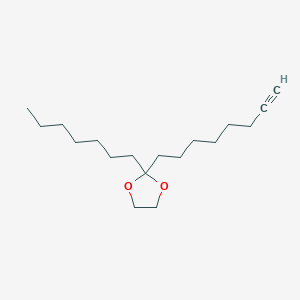
![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)
